molecular formula C11H10N2O2 B12979920 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde

3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B12979920
M. Wt: 202.21 g/mol
InChI Key: CRCACQOOFXOWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde: 5-methoxy-2-(1H-pyrazol-1-yl)benzaldehyde , is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂. It has a molecular weight of 202.21 g/mol . This compound features a benzaldehyde group attached to a pyrazole ring via a methoxy (CH₃O) linker.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde. One common method involves the reaction of 2-hydroxybenzaldehyde with 1H-pyrazole in the presence of appropriate reagents. The methoxy group is introduced using methanol or dimethyl sulfate.

Reaction Conditions:: The reaction typically occurs under reflux conditions with an acid catalyst. The choice of solvent and reaction temperature may vary depending on the specific synthetic route.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations and drug development.

Chemical Reactions Analysis

Reactivity:: 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) can participate in substitution reactions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid derivative, while reduction produces the corresponding alcohol.

Scientific Research Applications

3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Research into potential pharmaceutical applications.

    Industry: Its use in fine chemicals and materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is unique due to its methoxy-substituted pyrazole moiety, similar compounds include:

  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 2-(1H-Pyrazol-1-yl)benzaldehyde
  • 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
  • 4-(1H-Pyrazol-1-yl)benzaldehyde
  • 4-(1H-Tetraazol-5-yl)benzaldehyde

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(pyrazol-1-ylmethoxy)benzaldehyde

InChI

InChI=1S/C11H10N2O2/c14-8-10-3-1-4-11(7-10)15-9-13-6-2-5-12-13/h1-8H,9H2

InChI Key

CRCACQOOFXOWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.